2-(Pyridin-3-yl)isonicotinaldehyde
Overview
Description
“2-(Pyridin-3-yl)isonicotinaldehyde” is a chemical compound that falls under the category of pyridinecarboxaldehydes . Pyridinecarboxaldehydes are a group of compounds where one of the hydrogen atoms of the pyridine is replaced by an aldehyde moiety . These compounds have been the subject of several experimental and theoretical investigations .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, a study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods . Another study reported the synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines from 3-cyanochromone with 1,1-enediamines .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as Fourier transform infrared (FTIR), Fourier transform Raman (FTR), and UV-visible spectroscopy . Quantum chemical calculations can be made at the DFT/B3LYP/6–311+G (d,p) level of theory to determine structure parameters in the ground state .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For example, a study reported the synthesis of highly functionalized 2-(pyridin-3-yl)-chromeno[2,3-d]pyrimidines from 3-cyanochromone with 1,1-enediamines via an unprecedented cascade reaction .
Scientific Research Applications
Complexation and Coordination Chemistry
Research demonstrates the potential of pyridine derivatives in complexation and coordination chemistry. For example, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation led to the formation of a tetradentate ligand. This ligand complexed with Cadmium(II), forming a compound with distorted octahedral geometry, characterized by spectroscopic methods and single-crystal X-ray diffraction. Such complexes are of interest due to their potential applications in materials science and catalysis (Hakimi et al., 2013).
Organic Synthesis
Pyridine derivatives are pivotal in the synthesis of organic compounds. An efficient synthetic procedure involving pyridinium ylide assisted in the preparation of fused 2,3-dihydrofuran derivatives, showcasing the versatility of these compounds in organic synthesis and the potential for producing pharmaceutical intermediates (Wang et al., 2009).
Antimicrobial Activity
The synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide highlighted the antimicrobial potential of pyridine derivatives. These compounds exhibited significant antimicrobial activity, suggesting their usefulness in developing new antimicrobial agents (Bayrak et al., 2009).
Hydrogen Bonding and Chemical Transformations
Studies have also explored the role of hydrogen bonding in chemical transformations involving pyridine derivatives. For instance, the formation of an η1-aldehyde complex and its conversion to an η1-imine complex were influenced by hydrogen bonding, indicating the importance of these interactions in determining reaction pathways and product formation (Yao & Crabtree, 1996).
Catalysis and Material Science
The catalytic and material science applications of pyridine derivatives have been demonstrated through the synthesis of pyridine-based ligands and their metal complexes. These compounds have been employed in various catalytic processes and the development of materials with unique properties, such as luminescent lanthanide compounds and iron complexes with unusual spin-state transitions (Halcrow, 2005).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, suggesting that 2-(pyridin-3-yl)isonicotinaldehyde may have similar interactions .
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, suggesting that this compound may have similar effects .
Result of Action
Similar compounds have been found to have various effects on cellular processes, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect how this compound interacts with its targets and its overall effectiveness.
Properties
IUPAC Name |
2-pyridin-3-ylpyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-8-9-3-5-13-11(6-9)10-2-1-4-12-7-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZFDDKPDGHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298315 | |
Record name | [2,3′-Bipyridine]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214347-98-4 | |
Record name | [2,3′-Bipyridine]-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214347-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2,3′-Bipyridine]-4-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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